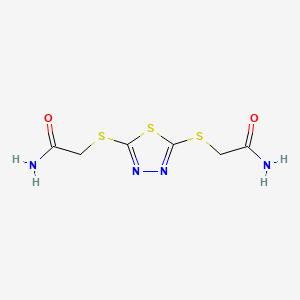

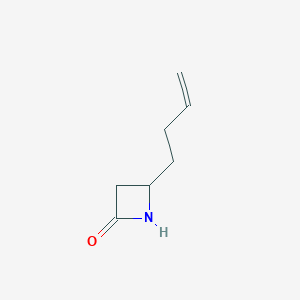

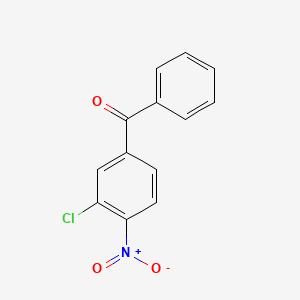

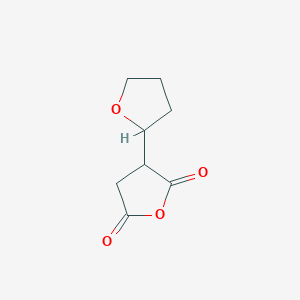

![molecular formula C13H11F2NO B3033123 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine CAS No. 867288-00-4](/img/structure/B3033123.png)

3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine

Overview

Description

3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine is a biphenyl derivative characterized by the presence of two fluorine atoms and a methoxy group on one benzene ring, and an amine group on the other. Biphenyl derivatives are significant in organic chemistry due to their structural versatility and wide range of applications in medicinal chemistry, agriculture, and materials science .

Mechanism of Action

Target of Action

The primary target of “3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine” is dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme that plays a crucial role in the de novo synthesis of pyrimidines .

Mode of Action

The compound interacts with its target, DHODH, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the cellular processes that rely on the products of this enzyme .

Biochemical Pathways

The inhibition of DHODH affects the de novo pyrimidine synthesis pathway . Pyrimidines are essential components of nucleic acids, and their disruption can lead to a halt in DNA and RNA synthesis. This can have downstream effects on cell proliferation and survival .

Pharmacokinetics

It is known that the compound has high gi absorption and is a cyp1a2 inhibitor . These properties can impact the compound’s bioavailability and its interactions with other drugs .

Result of Action

The inhibition of DHODH by “3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine” can lead to a decrease in cell proliferation, particularly in cells that rely heavily on the de novo pyrimidine synthesis pathway . This can result in the induction of cell differentiation and apoptosis, particularly in acute myeloid leukemia (AML) cells .

Action Environment

The action, efficacy, and stability of “3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine” can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs that are metabolized by the same cytochrome P450 enzymes can affect the compound’s metabolism and clearance .

Biochemical Analysis

Biochemical Properties

3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with several key enzymes, including dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides . The interaction with dihydroorotate dehydrogenase results in the inhibition of its activity, thereby affecting the synthesis of nucleotides and subsequently influencing cellular proliferation.

Cellular Effects

The effects of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by disrupting key signaling pathways and gene expression patterns . For instance, the inhibition of dihydroorotate dehydrogenase by 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine leads to a reduction in nucleotide synthesis, which is critical for the rapid proliferation of cancer cells.

Molecular Mechanism

The molecular mechanism of action of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine involves several key steps. Upon entering the cell, this compound binds to specific target proteins and enzymes, such as dihydroorotate dehydrogenase . The binding interaction typically occurs at the active site or an allosteric site, leading to inhibition or modulation of the enzyme’s activity. This inhibition can result in a cascade of downstream effects, including changes in gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine have been studied over various time points to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of nucleotide synthesis and alterations in gene expression.

Dosage Effects in Animal Models

The effects of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the effects of this compound are dose-dependent, with higher doses leading to more pronounced effects on cellular function and viability . At lower doses, 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine can effectively inhibit the proliferation of cancer cells without causing significant toxicity to normal cells.

Metabolic Pathways

3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes and cofactors. This compound has been shown to inhibit dihydroorotate dehydrogenase, a key enzyme in the de novo synthesis of pyrimidine nucleotides . This inhibition leads to a reduction in nucleotide synthesis, which can affect cellular proliferation and metabolism.

Transport and Distribution

The transport and distribution of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine within cells and tissues are critical for its biological activity. This compound is primarily transported into cells through passive diffusion, although specific transporters may also play a role in its uptake . Once inside the cell, 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine can accumulate in various cellular compartments, including the cytoplasm and nucleus.

Subcellular Localization

The subcellular localization of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine is an important determinant of its activity and function. This compound has been observed to localize to specific subcellular compartments, including the mitochondria and endoplasmic reticulum . The localization to these organelles is often mediated by targeting signals or post-translational modifications that direct the compound to specific sites within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex biphenyl derivatives.

Industrial Production Methods

Industrial production of biphenyl derivatives, including 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine, often employs scalable synthetic methodologies such as the Wurtz–Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions . These methods are optimized for high yield and purity, ensuring the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine undergoes several types of chemical reactions, including:

Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.

Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives, while nucleophilic substitution can produce various substituted biphenyls .

Scientific Research Applications

3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- 3,5-Difluoro-4-methoxy-[1,1’-biphenyl]-4-amine

- 3,5-Difluoro-3’-hydroxy-[1,1’-biphenyl]-4-amine

- 3,5-Difluoro-3’-methyl-[1,1’-biphenyl]-4-amine

Uniqueness

3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine is unique due to the specific arrangement of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (fluorine) groups provides a unique balance that can be exploited in various chemical and biological applications .

Properties

IUPAC Name |

2,6-difluoro-4-(3-methoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO/c1-17-10-4-2-3-8(5-10)9-6-11(14)13(16)12(15)7-9/h2-7H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAMMODYWZEGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701249052 | |

| Record name | 3,5-Difluoro-3′-methoxy[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867288-00-4 | |

| Record name | 3,5-Difluoro-3′-methoxy[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867288-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-3′-methoxy[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

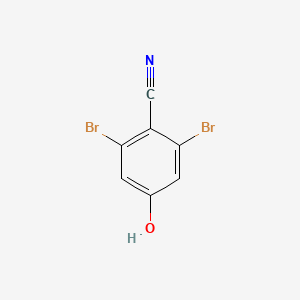

![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3033044.png)